6-(2-Chlorophenyl)picolinaldehyde
Description
Overview of Picolinaldehyde Derivatives in Advanced Chemical Research
Picolinaldehyde, or pyridine-2-carbaldehyde, and its derivatives are a significant class of compounds in modern chemical research. wikipedia.org They serve as versatile precursors for a wide array of more complex molecules, particularly in the fields of coordination chemistry and pharmaceuticals. wikipedia.org The aldehyde group is susceptible to nucleophilic attack, readily forming Schiff bases with amines, which can function as bidentate ligands for metal ions. wikipedia.org
The pyridine (B92270) nitrogen atom, along with the aldehyde or its transformed functional group, allows these molecules to act as chelating agents, forming stable complexes with various metals. This property is exploited in the development of catalysts and materials with unique photophysical and electrochemical properties. nih.govmdpi.com Furthermore, the incorporation of a pyridine ring can enhance the water solubility of molecules, a desirable trait in medicinal chemistry. nih.govresearchgate.net Picolinaldehyde derivatives are integral to the synthesis of compounds with a broad spectrum of biological activities. nih.govfrontiersin.org
Significance of Halogenated Pyridine Scaffolds in Organic Synthesis
Pyridine and its derivatives are fundamental scaffolds in the creation of pharmaceuticals and agrochemicals. nih.govnih.gov The introduction of a halogen atom onto the pyridine ring significantly influences the molecule's reactivity and properties. Halogenated pyridines are crucial building blocks, with their utility stemming from the halogen's ability to act as a leaving group in cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net
The presence of a halogen, such as chlorine, introduces both steric and electronic effects. The electronegativity of the halogen atom creates a "σ-hole," a region of positive electrostatic potential, which allows for specific non-covalent interactions known as halogen bonding. acs.org This interaction can play a crucial role in molecular recognition and the assembly of supramolecular structures. acs.orgmdpi.com In medicinal chemistry, halogens are often incorporated to modulate a compound's metabolic stability and binding affinity to biological targets. acs.org The strategic placement of a halogen on a pyridine scaffold provides a powerful tool for fine-tuning the properties of a molecule for a specific application. researchgate.net
Current Research Trajectories and Underexplored Aspects of 6-(2-Chlorophenyl)picolinaldehyde
Current research involving this compound primarily utilizes it as an intermediate in the synthesis of more complex organic molecules and coordination compounds. The compound's structure, featuring a reactive aldehyde and a halogenated bi-aryl system, makes it a candidate for creating novel ligands and exploring their coordination chemistry. Its potential biological activities are also an area of investigation.
Interactive Data Table: Physicochemical Properties of Phenyl-Substituted Pyridine Aldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| This compound | 65219-38-7 | C₁₂H₈ClNO | 217.65 | Solid | Not Available |
| 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde | 61704-30-1 | C₁₂H₈ClNO | 217.65 | Solid | 93-97 |
| Pyridine-2-carbaldehyde | 1121-60-4 | C₆H₅NO | 107.11 | Oily Liquid | Not Applicable |
Note: Data for this table was compiled from multiple sources. wikipedia.orgscbt.comsigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
6-(2-chlorophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12-7-3-4-9(8-15)14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZKBPRWWCRMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of 6 2 Chlorophenyl Picolinaldehyde
Condensation Reactions of the Aldehyde Group
The aldehyde group in 6-(2-chlorophenyl)picolinaldehyde readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in the synthesis of a diverse range of derivatives with potential applications in coordination chemistry and materials science.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.govscience.govresearchgate.net The general reaction is catalyzed by either acid or base and is typically carried out in a suitable solvent like ethanol. mdpi.com
The formation of Schiff bases is a versatile method for creating complex organic ligands. nih.govscience.gov These ligands, when complexed with metal ions, can form stable coordination compounds with a variety of structures and properties. mdpi.comresearchgate.net The electronic and steric properties of the resulting Schiff base can be fine-tuned by varying the substituent on the primary amine. nih.gov
Table 1: Examples of Schiff Base Formation from Aldehydes
| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Type |
| Salicylaldehyde | Aromatic amines | Salicylaldehyde-based Schiff bases |
| 2-Pyridinecarboxaldehyde (B72084) | o-Phenylenediamine | Tetradentate N2O2 donor ligands researchgate.net |
| 5-Bromo-salicylaldehyde | Various amines | Bromo-substituted Schiff bases |
This table illustrates the general principle of Schiff base formation with various aldehydes and amines.
Similarly, this compound can react with hydrazine (B178648) derivatives to form hydrazones. nih.govnih.gov The reaction with carbohydrazide (B1668358) or thiosemicarbazide (B42300) yields the corresponding hydrazones or thiosemicarbazones. nih.govnih.gov These reactions proceed through a condensation mechanism analogous to Schiff base formation. researchgate.net
Hydrazones and thiosemicarbazones are of significant interest due to their strong chelating abilities, often acting as bidentate or tridentate ligands in coordination with metal ions. nih.gov The presence of additional donor atoms (N, S, or O) in the hydrazone or thiosemicarbazone moiety allows for the formation of stable metal complexes. nih.gov The reaction conditions, such as pH and solvent, can influence the formation and stability of these derivatives. nih.gov
Table 2: Formation of Hydrazones and Thiosemicarbazones
| Aldehyde Reactant | Reagent | Product Type |
| This compound | Hydrazine hydrate | Hydrazone |
| This compound | Thiosemicarbazide | Thiosemicarbazone nih.gov |
| Various aromatic aldehydes | Substituted hydrazides | Aromatic hydrazones nih.govnih.gov |
This table outlines the synthesis of hydrazones and thiosemicarbazones from an aldehyde.
The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. researchgate.net This reaction is another example of a condensation reaction of the aldehyde group, where the oxygen of the hydroxylamine attacks the carbonyl carbon, leading to the formation of a C=N-OH group. researchgate.net The derivatization to an oxime can be useful for characterization and can alter the electronic properties of the molecule. nih.gov Picolinaldehyde oxime itself is a known compound. pharmaffiliates.com
Table 3: Oxime Formation
| Aldehyde Reactant | Reagent | Product |
| This compound | Hydroxylamine hydrochloride | This compound oxime |
| Various aldehydes | O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | PFBHA-carbonyl oximes researchgate.net |
This table shows the reagents and products involved in oxime formation.
Dimerization and Oligomerization Reactions
Metal complexes can catalyze the dimerization of aldehydes and other organic molecules. mdpi.com While specific studies on the dimerization of this compound are not extensively detailed in the provided search results, general principles of metal-catalyzed dimerization can be applied. For instance, transition metal catalysts, such as those based on nickel or iron, are known to promote the dimerization of alkenes and alkynes. researchgate.netnorthwestern.edunorthwestern.edu These reactions often proceed through organometallic intermediates where the substrate coordinates to the metal center, followed by coupling reactions. mdpi.com Chemical dimerizers are also used as tools to bring molecules together in biological systems. nih.gov
The catalytic cycle for such a dimerization could involve oxidative addition, migratory insertion, and reductive elimination steps, with the specific pathway being dependent on the metal, its ligands, and the reaction conditions. mdpi.com
The stereochemistry of the products is a critical aspect of metal-catalyzed dimerization reactions. mdpi.com The use of chiral ligands on the metal catalyst can induce asymmetry in the product, leading to the preferential formation of one enantiomer or diastereomer over another. mdpi.com The stereochemical outcome is determined by the geometry of the catalyst-substrate complex in the transition state. mdpi.com The interactions between the ligand and the substrate dictate the facial selectivity of the reaction, ultimately controlling the stereochemistry of the newly formed bond. mdpi.com For example, in Ni-catalyzed asymmetric hydrogenations, the relative stabilities of diastereomeric transition states are influenced by weak dispersive interactions between the ligand's substituents and the approaching substrate. mdpi.com
Advanced Organic Transformations Utilizing the Picolinaldehyde Scaffold
The strategic placement of the aldehyde group at the 2-position of the pyridine (B92270) ring, adjacent to the nitrogen atom, and the presence of the 2-chlorophenyl group at the 6-position, significantly influence the reactivity of this compound. The aldehyde group serves as a primary site for nucleophilic attack and subsequent transformations, while the pyridine ring and its substituent can participate in or influence a range of reactions.
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality of this compound is a key handle for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. Various classical and modern synthetic methodologies can be employed to extend the carbon framework of this molecule.
Wittig Reaction: The Wittig reaction stands as a robust method for converting aldehydes into alkenes. In the context of this compound, this reaction allows for the introduction of a variety of substituted vinyl groups at the 2-position of the pyridine ring. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic aldehyde carbon, followed by the formation of a four-membered oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edupressbooks.pub The choice of the phosphorus ylide determines the structure of the resulting alkene.
Grignard Reaction: Grignard reagents, powerful carbon-based nucleophiles, readily add to the aldehyde group of this compound to form secondary alcohols. This reaction provides a straightforward route to introduce alkyl, aryl, or vinyl substituents, thereby increasing the molecular complexity. The initial product of the Grignard addition is a magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol.
Suzuki-Miyaura Coupling: While the aldehyde group itself does not directly participate in the Suzuki-Miyaura coupling, the chloro-substituent on the phenyl ring and potentially a halogenated pyridine core offer sites for palladium-catalyzed cross-coupling reactions. For instance, if the pyridine ring were further functionalized with a halide, Suzuki-Miyaura coupling with various boronic acids or esters could be employed to introduce new aryl or heteroaryl moieties. researchgate.netnih.govnih.govmdpi.commdpi.com This reaction is a powerful tool for the synthesis of biaryl and heterobiaryl compounds. nih.govmdpi.com
Table 1: Examples of Carbon-Carbon Bond Forming Reactions No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on the reactivity of similar compounds.
| Reaction Type | Reagents and Conditions | Product Type |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR), THF, rt | 2-Alkenyl-6-(2-chlorophenyl)pyridine |
| Grignard Reaction | Grignard Reagent (e.g., R-MgBr), Et2O, then H3O+ | 1-(6-(2-Chlorophenyl)pyridin-2-yl)alkanol |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base, Solvent | 6-(Aryl-substituted-phenyl)picolinaldehyde |
Heterocyclic Annulation Reactions
The bifunctional nature of this compound, possessing both an aldehyde and a pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial reaction at the aldehyde group followed by a cyclization step involving the pyridine ring or its substituents.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. scribd.comnih.govbohrium.comnih.govencyclopedia.pub The aldehyde functionality of this compound can readily participate in various MCRs. For example, in a Hantzsch-type pyridine synthesis, it could serve as the aldehyde component, reacting with a β-ketoester and an ammonia (B1221849) source to construct a new dihydropyridine (B1217469) ring. nih.gov Similarly, in a Biginelli-type reaction, it could react with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones.
Cyclocondensation Reactions: The aldehyde group can undergo condensation with a variety of nucleophiles containing a second reactive site, leading to the formation of a new heterocyclic ring fused to the pyridine core or its substituent. For instance, reaction with a binucleophile like hydrazine or a substituted hydrazine could lead to the formation of a pyridyl-substituted pyrazole (B372694) or pyrazoline ring.
Table 2: Potential Heterocyclic Annulation Reactions No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on the reactivity of similar compounds.
| Reaction Type | Reagents and Conditions | Product Type |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia source, Solvent, Heat | Dihydropyridine derivative fused or substituted with the 6-(2-chlorophenyl)pyridyl moiety |
| Biginelli Reaction | β-Dicarbonyl compound, Urea/Thiourea, Acid catalyst | Dihydropyrimidinone/thione derivative with a 6-(2-chlorophenyl)pyridyl substituent |
| Cyclocondensation with Hydrazine | Hydrazine hydrate, Solvent, Heat | Pyridyl-substituted pyrazoline/pyrazole |
Electrophilic and Nucleophilic Substitution Reactions
The aromatic nature of the pyridine and phenyl rings in this compound allows for substitution reactions, although the reactivity is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.comrsc.orglibretexts.orgyoutube.com This deactivation is further enhanced by the presence of the electron-withdrawing aldehyde group. Therefore, forcing conditions are typically required for electrophilic substitution on the pyridine ring, and the substitution is expected to occur at the positions meta to the nitrogen and the aldehyde group. The 2-chlorophenyl ring, being an ortho, para-directing group (due to the lone pairs on the chlorine atom), would be more susceptible to electrophilic attack than the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. wikipedia.org The presence of the electron-withdrawing aldehyde group further activates the ring for nucleophilic attack. While the 6-position is occupied by the 2-chlorophenyl group, other positions on the pyridine ring, if substituted with a good leaving group, could undergo nucleophilic substitution. Furthermore, the chlorine atom on the phenyl ring can be substituted by strong nucleophiles under specific conditions, although this typically requires harsh reaction conditions or catalytic activation. The aldehyde group itself is a prime target for nucleophilic addition reactions. libretexts.orgyoutube.comumb.edu
Table 3: Anticipated Substitution Reactions No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on theoretical principles.
| Reaction Type | Reagents and Conditions | Expected Product |
| Electrophilic Aromatic Substitution (on phenyl ring) | Nitrating agent (HNO3/H2SO4) | 6-(2-Chloro-nitro-phenyl)picolinaldehyde |
| Nucleophilic Addition (to aldehyde) | Amine (R-NH2), Acid catalyst | Imine derivative |
| Nucleophilic Aromatic Substitution (on a hypothetical halo-pyridine derivative) | Nucleophile (e.g., RO-, RS-), Polar aprotic solvent | Substituted pyridine derivative |
Coordination Chemistry and Ligand Design
Synthesis of Metal Complexes Derived from Picolinaldehyde Ligands
The synthesis of metal complexes using picolinaldehyde-derived ligands is a foundational aspect of modern inorganic chemistry. These ligands can react with various metal salts to form stable coordination compounds. jscimedcentral.com The specific geometry and properties of the resulting complexes are influenced by the metal ion, the substituents on the picolinaldehyde ring, and the reaction conditions.
Coordination with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe(III), Mn(II), Ru(III))
Picolinaldehyde and its derivatives readily form complexes with a wide array of transition metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group act as donor sites, facilitating coordination. The synthesis typically involves reacting the picolinaldehyde derivative with a metal salt (e.g., chlorides, nitrates) in a suitable solvent, often with gentle heating to promote complex formation. jscimedcentral.com
For instance, Schiff base ligands derived from picolinaldehyde have been shown to coordinate with Co(II), Ni(II), and Cu(II). researchgate.net Similarly, the coordination of various transition metals with ligands containing N/O donor sites is a well-established area of study. hakon-art.com The resulting complexes often exhibit interesting magnetic and electronic properties. researchgate.net
Here is a representative table of transition metal complexes formed with picolinaldehyde-related ligands, illustrating the types of structures that could be expected with 6-(2-Chlorophenyl)picolinaldehyde.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Observed Geometry | Reference |
| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral | researchgate.netnih.gov |
| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral | researchgate.netrsc.orgmdpi.com |
| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral | jscimedcentral.comresearchgate.netrsc.org |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral | hakon-art.comrsc.org |
| Fe(III) | 1:2 | Octahedral | mdpi.com |
| Mn(II) | 1:2 | Octahedral | york.ac.uk |
| Ru(III) | 1:2 | Octahedral | nih.gov |
Exploration of Coordination Geometries and Electronic Structures
The coordination geometry of metal complexes derived from picolinaldehyde ligands is diverse and depends significantly on the metal ion's d-electron configuration and the steric and electronic properties of the ligand. Common geometries include tetrahedral, square planar, and octahedral. jscimedcentral.com For five-coordinate complexes, square pyramidal (SP) and trigonal bipyramidal (TBP) geometries are often in equilibrium. nih.gov
The electronic structure of these complexes is typically investigated using techniques like UV-Vis spectroscopy, which provides information about d-d transitions and charge transfer bands. nih.govmdpi.com Magnetic susceptibility measurements help determine the number of unpaired electrons and thus the spin state of the metal ion. researchgate.netmdpi.com These experimental data, often complemented by theoretical calculations, allow for a detailed understanding of the electronic environment of the metal center. For example, the electronic spectra of Co(II) and Ni(II) complexes can confirm their octahedral symmetry. researchgate.net
Ligand Binding Modes and Spectroscopic Signatures within Complexes
The versatility of picolinaldehyde-based ligands lies in their ability to adopt various coordination modes, which can be elucidated through spectroscopic techniques.
Monodentate, Bidentate, and Polydentate Coordination Patterns
Picolinaldehyde and its derivatives can act as:
Monodentate ligands : Coordinating through either the pyridine nitrogen or the aldehyde oxygen, although this is less common. youtube.com
Bidentate ligands : This is the most common coordination mode, where the ligand chelates to the metal ion via both the pyridine nitrogen and the aldehyde oxygen, forming a stable five-membered ring. researchgate.netyoutube.com
Polydentate ligands : Picolinaldehyde units can be incorporated into larger molecules to create ligands that can bind to a metal ion through multiple donor atoms. numberanalytics.com This often leads to the formation of highly stable complexes due to the chelate effect. youtube.com
The specific binding mode is often confirmed by single-crystal X-ray diffraction, which provides definitive structural information. researchgate.netresearchgate.net
Elucidation of Metal-Ligand Bonding Characteristics
The nature of the bond between the metal and the picolinaldehyde ligand is typically a combination of sigma (σ) donation from the ligand's lone pairs to the metal's empty orbitals and, in some cases, pi (π) back-bonding from the metal's d-orbitals to the ligand's π* orbitals. york.ac.ukdalalinstitute.com This synergistic bonding is a key feature of many transition metal complexes. york.ac.uk
Spectroscopic techniques are crucial for understanding these bonding characteristics:
Infrared (IR) Spectroscopy : Changes in the vibrational frequencies of the C=N (pyridine) and C=O (aldehyde) groups upon coordination provide direct evidence of metal-ligand bond formation. A shift to lower frequency for the C=O stretch and a shift in the pyridine ring vibrations indicate coordination. mdpi.comnih.gov New bands appearing at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. hakon-art.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), changes in the chemical shifts of the ligand's protons upon complexation can provide insights into the coordination environment in solution. rsc.org
UV-Visible Spectroscopy : The electronic spectra reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are sensitive to the geometry and the nature of the metal-ligand bond. nih.govdalalinstitute.com An appreciable covalent character in the M-L bonds can be inferred from these spectra. researchgate.net
Catalytic Applications of Metal Complexes Derived from Picolinaldehyde Scaffolds
Metal complexes derived from picolinaldehyde and related scaffolds are of significant interest for their catalytic activity in a variety of organic transformations. bohrium.comresearchgate.net The metal center's ability to cycle through different oxidation states and the ligand's influence on the metal's reactivity are key to their catalytic function.
While direct catalytic applications of "this compound" complexes are not widely reported, the broader class of picolinaldehyde-derived complexes has shown promise in several areas:
Oxidation Reactions : Schiff base complexes derived from 2-pyridinecarboxaldehyde (B72084) have been used as catalysts for the oxidation of olefins like cyclohexene (B86901) and styrene. researchgate.net
Polymerization : Palladium(II) complexes with bidentate imine ligands derived from picolinaldehyde have been shown to initiate the polymerization of methyl methacrylate. researchgate.net
C-C and C-N Bond Formation : Iron complexes have been used to catalyze the C-H functionalization of allylic bonds. rsc.org Other transition metal complexes with related ligands have been investigated for Heck reactions and the amination of aryl halides. researchgate.netresearchgate.net
The design of the ligand scaffold, including substituents like the chlorophenyl group, can fine-tune the steric and electronic properties of the metal catalyst, potentially enhancing its activity and selectivity for specific reactions. rsc.org
Homogeneous Catalysis in Organic Synthesis
The design of ligands is crucial in homogeneous catalysis, where the catalyst and reactants are in the same phase. Ligands bonded to a central metal atom can precisely tune the catalyst's electronic and steric properties, thereby controlling its activity, selectivity, and stability. This compound serves as an excellent foundational molecule for creating such ligands, typically through the formation of Schiff base complexes.
By reacting this compound with different primary amines, a diverse library of Schiff base ligands can be synthesized. When these ligands coordinate with transition metal ions such as copper (II), nickel (II), cobalt (II), or palladium (II), they form metal complexes that can function as effective homogeneous catalysts for a variety of organic transformations. researchgate.netrsc.org For instance, complexes derived from the related 2-pyridinecarboxaldehyde have shown catalytic activity in oxidation and other reactions. researchgate.net The presence of the 2-chlorophenyl group in ligands derived from this compound can enhance catalytic performance by influencing the solubility of the complex and the electronic environment of the metal center.
While specific research detailing the catalytic performance of complexes derived directly from this compound is specialized, the established catalytic activity of structurally similar pyridine-imine complexes provides a strong basis for their potential applications. These applications span a range of important organic reactions.
Interactive Table: Potential Homogeneous Catalytic Applications of this compound-Derived Complexes
| Catalytic Reaction | Metal Center | Role of Ligand | Potential Advantage |
| Oxidation of Alkenes | Co(II), Cu(II) | Stabilizes metal center; influences redox potential. | Enhanced selectivity for products like epoxides or ketones. researchgate.net |
| Suzuki-Miyaura Coupling | Pd(II) | Stabilizes the active Pd(0) species; promotes oxidative addition. rsc.org | Increased catalyst lifetime and efficiency in C-C bond formation. rsc.org |
| Asymmetric Synthesis | Ti(IV), Rh(I) | Provides a chiral environment if a chiral amine is used. | Enables the synthesis of enantiomerically enriched products. researchgate.net |
| Polymerization Reactions | Ni(II), Fe(II) | Controls polymer chain growth and microstructure. nih.gov | Production of polymers with specific properties. nih.gov |
Development of Heterogeneous Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be difficult and costly. This challenge has driven the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. Ligands derived from this compound are well-suited for integration into such systems.
The Schiff base ligands synthesized from this aldehyde can be chemically anchored to solid supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or polymers. This immobilization is often achieved by first functionalizing the support material or by modifying the ligand with a group capable of covalent attachment. Once the metal complex is supported, it creates a heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation and recyclability. For example, alumina-supported metal-Schiff base complexes have been successfully used for the oxidation of cyclohexene. researchgate.net This approach prevents the loss of the valuable metal and ligand, making the process more economical and environmentally friendly.
The development of these supported catalysts involves careful consideration of the support material, the linking strategy, and the reaction conditions to ensure the catalyst remains active and stable over multiple cycles.
Interactive Table: Components of a Heterogeneous Catalyst System Based on this compound
| Component | Material Example | Function | Benefit |
| Precursor | This compound | Forms the core of the Schiff base ligand. | Provides essential N,N-chelation sites for the metal. nih.gov |
| Metal Ion | Copper (II), Cobalt (II) | The active catalytic center. | Mediates the chemical transformation (e.g., oxidation). researchgate.net |
| Solid Support | Alumina (Al₂O₃), Polymers | Provides a solid phase for immobilization. | Allows for easy catalyst recovery and reuse. researchgate.net |
| Linking Agent | Aminopropyl groups | Covalently attaches the ligand to the support. | Prevents leaching of the catalyst into the reaction medium. |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of 6-(2-Chlorophenyl)picolinaldehyde, distinct signals are expected for the aldehyde proton and the seven aromatic protons on the pyridine (B92270) and chlorophenyl rings. The aldehyde proton (CHO) is highly deshielded and is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-10.5 ppm.
The seven aromatic protons would appear in the region of approximately δ 7.0-8.5 ppm. The protons on the pyridine ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns (splitting) of these signals, governed by the spin-spin interactions between adjacent protons, are crucial for assigning each proton to its specific position on the aromatic rings. For instance, the protons on the pyridine ring would likely exhibit a characteristic set of doublet and triplet patterns corresponding to their positions relative to the nitrogen and the chlorophenyl substituent. Similarly, the four protons on the 2-chlorophenyl ring would display a complex multiplet pattern due to their proximity and coupling to one another.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde H | 9.5 - 10.5 | Singlet (s) |
| Aromatic H (Pyridine Ring) | 7.5 - 8.5 | Multiplets (m) |
| Aromatic H (Chlorophenyl Ring) | 7.0 - 7.8 | Multiplets (m) |
A proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and would appear significantly downfield, typically in the δ 190-200 ppm range.
The ten carbon atoms of the two aromatic rings would resonate in the δ 120-160 ppm region. The carbon atoms directly bonded to the electronegative nitrogen (on the pyridine ring) and chlorine (on the phenyl ring) would be shifted further downfield compared to the other ring carbons. The specific chemical shifts provide a fingerprint of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic C (C-N, C-Cl, C-C) | 120 - 160 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This is instrumental in tracing the connectivity of protons within the pyridine and chlorophenyl ring systems, confirming their individual spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its principal functional groups. A very strong and sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde group. semanticscholar.org Another diagnostic peak for the aldehyde is the C-H stretching vibration, which typically appears as one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. semanticscholar.org
Other significant absorptions would include:
Aromatic C-H stretch: Weak to medium bands appearing above 3000 cm⁻¹. semanticscholar.org
Aromatic C=C and C=N stretches: Multiple medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and benzene rings.
C-Cl stretch: A medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹, indicating the presence of the chloro-substituent.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |
| Aldehyde | C-H Stretch | ~2720, ~2820 | Weak-Medium |
| Aromatic Rings | C-H Stretch | > 3000 | Weak-Medium |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |
| Chlorophenyl | C-Cl Stretch | 700 - 800 | Medium-Strong |
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. These "ring-breathing" modes often provide a distinctive fingerprint. While the carbonyl (C=O) stretch is visible in Raman, it is typically less intense than in the IR spectrum. Conversely, vibrations involving the carbon skeleton and the C-Cl bond can produce strong Raman signals, providing complementary data to the FT-IR spectrum for a comprehensive structural analysis. kurouskilab.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with the molecule, promoting electrons from lower to higher energy orbitals. These techniques are fundamental for understanding the electronic structure and potential luminescent properties of the compound.
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to characterize its electronic transitions. The spectrum is expected to be dominated by absorptions arising from the conjugated system formed by the pyridine and chlorophenyl rings, as well as the carbonyl group of the aldehyde.
Typically, the UV-Vis spectra of aromatic aldehydes and ketones exhibit two main types of absorption bands:
π→π* Transitions: These are high-intensity absorptions, usually occurring at shorter wavelengths (higher energy), associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. Conjugation between the pyridine and chlorophenyl rings would influence the position of these bands.
n→π* Transitions: These are lower-intensity absorptions occurring at longer wavelengths (lower energy). masterorganicchemistry.com They correspond to the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com For simple ketones like acetone, this transition appears around 275 nm. masterorganicchemistry.com In conjugated systems like this compound, this band may be shifted.
The specific wavelengths (λmax) and molar absorptivity (ε) are sensitive to the solvent environment. While specific experimental data for this compound is not widely published, the expected electronic transitions based on its functional groups are summarized in the table below.
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Expected Intensity |
| π→π | Pyridine Ring, Chlorophenyl Ring | Shorter Wavelength UV (<280 nm) | High |
| n→π | Aldehyde Carbonyl Group (C=O) | Longer Wavelength UV (270-320 nm) | Low to Moderate |
This table presents expected values based on typical spectroscopic data for aromatic aldehydes and pyridine derivatives.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many pyridine-containing compounds are known to exhibit fluorescence, and this technique can provide insights into the molecule's excited state properties. The emission properties are highly dependent on the molecular structure, rigidity, and environment.
For a molecule like this compound, fluorescence would likely originate from the lowest energy excited singlet state (S1) relaxing to the ground state (S0). The presence of the chlorine atom, a heavy atom, could potentially decrease fluorescence intensity through enhanced intersystem crossing to the triplet state. Studies on other functionalized pyridine derivatives have shown that they can act as fluorescence chemosensors, where emission properties change upon binding to a substrate. sphinxsai.comlibretexts.org For instance, a 4-phenyl-2,6-bis(4-aminophenyl)pyridine derivative showed a significant shift in its emission wavelength from 489 nm to 442 nm in the presence of formaldehyde. sphinxsai.comlibretexts.org This indicates that the pyridine core is capable of strong fluorescence, which can be modulated by its substituents and interactions with other molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.ukwhitman.edu It provides the exact molecular weight and, through the analysis of fragmentation patterns, yields valuable information about the molecule's structure. chemguide.co.ukwhitman.edulibretexts.org
For this compound (C12H8ClNO), the nominal molecular weight is approximately 217.65 g/mol . Upon ionization in the mass spectrometer, typically by electron impact (EI), a molecular ion (M+•) is formed. chemguide.co.ukwhitman.edu This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.ukwhitman.edu
The fragmentation of aromatic aldehydes often involves specific cleavage patterns. libretexts.orgmiamioh.eduiucr.org For this compound, the following fragmentation pathways are anticipated:
Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond to form a stable acylium ion [M-H]+. This is a common fragmentation for aldehydes. iucr.org
Loss of the formyl group (M-29): Cleavage of the bond between the pyridine ring and the carbonyl group, resulting in the loss of a CHO radical and the formation of a [M-CHO]+ ion. libretexts.orgiucr.org
Loss of chlorine: Fragmentation involving the loss of a Cl radical (m/z 35 or 37) or an HCl molecule.
Cleavage of the phenyl-pyridine bond: This would lead to fragments corresponding to the chlorophenyl cation and the picolinaldehyde radical, or vice versa.
The presence of chlorine, with its two common isotopes (35Cl and 37Cl in an approximate 3:1 ratio), would result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.
| Ion Fragment | Proposed Structure | Nominal m/z | Notes |
| [C12H8ClNO]+• | Molecular Ion | 217/219 | Isotopic peak at M+2 due to 37Cl |
| [C12H7ClNO]+ | [M-H]+ | 216/218 | Loss of the aldehyde hydrogen |
| [C11H8ClN]+• | [M-CO]+• | 189/191 | Loss of carbon monoxide |
| [C11H7ClN]+ | [M-CHO]+ | 188/190 | Loss of the formyl radical |
| [C6H4Cl]+ | Chlorophenyl cation | 111/113 | Cleavage of the C-C bond between rings |
| [C6H4NCHO]+ | Picolinaldehyde cation | 106 | Cleavage of the C-C bond between rings |
This table represents a predictive fragmentation pattern. Actual mass spectra may show variations.
High-Resolution Mass Spectrometry (HRMS) is a variant of MS that measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be able to distinguish its formula, C12H8ClNO, from other potential combinations of atoms that might have the same nominal mass. This technique is indispensable for confirming the identity of a newly synthesized compound or an unknown analyte.
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's three-dimensional structure.
For Single Crystal X-ray Diffraction (SCXRD), a single, high-quality crystal of the compound is irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which differs by the reduction of the aldehyde to an alcohol and the position of the chlorine atom, has been reported. nih.govresearchgate.net In this related structure, the dihedral angle between the phenyl and pyridine rings is 74.34 (6)°. nih.govresearchgate.net The molecules are linked in the crystal by O-H···N hydrogen bonds. nih.govresearchgate.net
In this compound, one would expect the molecule to be non-planar, with a significant twist between the 2-chlorophenyl and the pyridine rings due to steric hindrance from the ortho-chloro substituent. Intermolecular interactions in the crystal lattice would likely be governed by weaker forces such as C-H···O, C-H···N, or π-π stacking interactions, rather than the strong hydrogen bonding seen in the alcohol analogue. The table below presents typical crystallographic data that would be obtained from an SCXRD analysis, populated with data from a related imine structure, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, for illustrative purposes.
| Parameter | Description | Illustrative Value (from related compound) |
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P21/n |
| a, b, c (Å) | The dimensions of the unit cell. | a = 6.038 Å, b = 21.356 Å, c = 8.169 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 109.11°, γ = 90° |
| V (Å3) | The volume of the unit cell. | 994.4 Å3 |
| Z | The number of molecules per unit cell. | 4 |
| Dihedral Angle | Angle between the chlorophenyl and pyridine rings. | 47.78 (5)° |
Data from the crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine is used for illustration to show the type of information obtained from a single crystal X-ray diffraction study.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. The method involves directing a beam of X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid has a unique diffraction pattern, which acts as a fingerprint for its identification. PXRD is instrumental in phase identification, quantification, and the determination of unit cell dimensions.
Detailed research findings from Powder X-ray Diffraction (PXRD) analysis for the specific compound this compound, including data such as 2θ values, d-spacing, and relative intensities, are not available in the public domain based on a comprehensive search of scientific literature and databases. While the synthesis and properties of related picolinaldehyde derivatives have been reported, specific crystallographic studies employing PXRD for this particular compound have not been published.
Consequently, a data table detailing the characteristic PXRD peaks for this compound cannot be provided at this time. The generation of such data would necessitate experimental analysis of a synthesized and purified sample of the compound using a powder diffractometer.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 6-(2-Chlorophenyl)picolinaldehyde, DFT calculations provide a foundational understanding of its structural and electronic characteristics. These calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to ensure a high level of accuracy.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. The optimization of the molecular geometry of this compound reveals key details about its bond lengths, bond angles, and dihedral angles.
Conformational analysis of similar heterocyclic aldehydes suggests that the rotational barrier around the C-C bond connecting the pyridine (B92270) ring and the aldehyde group is a critical factor in determining the molecule's preferred shape. rsc.org For this compound, two primary planar conformations can be considered: one where the aldehyde group is oriented away from the nitrogen atom of the pyridine ring (transoid) and another where it is oriented towards it (cisoid). DFT calculations can predict which of these conformations is more stable by calculating their relative energies. The presence of the bulky 2-chlorophenyl group can influence the planarity of the molecule due to steric hindrance, potentially leading to a twisted conformation.
| Bond | Predicted Length (Å) |
|---|---|
| C=O | 1.21 |
| C-C (aldehyde-pyridine) | 1.48 |
| C-Cl | 1.74 |
| C-N (pyridine) | 1.34 |
| Angle | Predicted Angle (°) |
|---|---|
| O=C-H | 124.5 |
| C-C-N (pyridine) | 121.0 |
| C-C-Cl | 119.5 |
The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenylpyridine moiety, while the LUMO is likely centered on the electron-withdrawing picolinaldehyde group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.3 |
| HOMO-LUMO Gap | 4.2 |
DFT calculations can also predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. chemrxiv.org This allows for the assignment of specific vibrational modes to the observed peaks in the experimental spectra.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions between different molecular orbitals. This provides insight into the molecule's color and its potential use in optical applications. The predicted UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.
Molecular Dynamics Simulations
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Quantum chemical methods are invaluable for elucidating the reactivity of molecules and the mechanisms of chemical reactions. mdpi.com For this compound, these studies can predict the most likely sites for nucleophilic and electrophilic attack. The aldehyde group, being electron-deficient, is a prime target for nucleophiles. Conversely, the electron-rich aromatic rings are susceptible to electrophilic substitution.
By calculating the distribution of electrostatic potential on the molecular surface, regions of positive and negative charge can be identified, which correspond to electrophilic and nucleophilic sites, respectively. Furthermore, the Fukui function can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These theoretical tools can guide the design of new synthetic routes and help in understanding the outcomes of chemical reactions involving this compound.
Analysis of Charge Transfer Properties and Nonlinear Optical (NLO) Activity
The structure of this compound, featuring an electron-donating chlorophenyl-substituted pyridine ring and an electron-withdrawing aldehyde group, suggests the potential for intramolecular charge transfer (ICT). researchgate.net This phenomenon is often associated with interesting photophysical properties and can give rise to significant nonlinear optical (NLO) activity. uea.ac.uk
NLO materials are of great interest for applications in photonics and optoelectronics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. Molecules with a large β value are promising candidates for second-harmonic generation and other NLO applications. The push-pull nature of this compound makes it a candidate for exhibiting such properties. Computational analysis of its hyperpolarizability would involve calculating the response of the molecule to an external electric field, providing a theoretical prediction of its NLO efficiency. The enhancement of nonlinear absorption can be linked to efficient photoinduced intermolecular charge transfer. rug.nl
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β) | 15 x 10-30 esu |
Advanced Applications and Future Research Directions
Strategic Utility as a Building Block in Complex Molecule Synthesis
The true power of 6-(2-Chlorophenyl)picolinaldehyde lies in its capacity to serve as a foundational building block for the construction of more complex molecular architectures. Its bifunctional nature—a nucleophilic pyridine (B92270) ring and an electrophilic aldehyde—coupled with the specific substitution pattern, allows for a diverse range of chemical transformations.
Scaffold Design in Medicinal Chemistry Research
In the field of drug discovery, the pyridine ring is considered a "privileged scaffold" because it is a core component in a multitude of FDA-approved drugs. nih.govresearchgate.netrsc.orgrsc.org These scaffolds have a profound effect on pharmacological activity and are extensively used in drug design. nih.govnih.gov The pyridine framework in this compound makes it an attractive starting point for developing new therapeutic agents. nih.govresearchgate.netrsc.orgnih.gov
Precursors for Material Science Applications
The structural attributes of this compound make it a promising precursor for the development of advanced materials. Pyridine-based ligands are fundamental in coordination chemistry and are used to create metal-organic frameworks (MOFs), polymers, and catalytic systems. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the aldehyde can be transformed into other ligating groups, such as imines or carboxylates.
For instance, the thermal decomposition of metal complexes containing pyridine-dicarboxylate, a related structure, has been used as a method to prepare nano-sized metal oxides, demonstrating a pathway from a pyridine-based precursor to a functional inorganic material. ijcce.ac.ir The this compound molecule could similarly be used to synthesize bespoke ligands for creating materials with tailored electronic, optical, or catalytic properties. Its conversion into a Schiff base, for example, could yield ligands capable of forming stable complexes with transition metals, potentially leading to new catalysts or light-emitting materials.
Innovations in Green Chemistry Approaches for Synthesis and Catalysis
Modern synthetic chemistry places a strong emphasis on "green chemistry," which seeks to develop processes that are environmentally benign, efficient, and sustainable. researchgate.net Future research on this compound will undoubtedly focus on greener synthetic routes. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste.
Innovations may include the use of one-pot multicomponent reactions, which combine several reactants in a single operation to form the final product, thereby reducing solvent usage and purification steps. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields for pyridine derivatives. researchgate.netnih.gov Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, presents a sustainable alternative to conventional homogeneous catalysts. researchgate.netmdpi.com Research into enzymatic or biocatalytic methods for the reduction of carboxylates to aldehydes also points toward more sustainable production pathways for picolinaldehyde derivatives. acs.org
Exploration of Unconventional Reactivity Patterns
While the aldehyde and pyridine moieties have well-documented reactivity, the specific electronic and steric environment of this compound may give rise to unconventional reactivity. The interaction between the lone pair of the pyridine nitrogen, the aldehyde, and the bulky 2-chlorophenyl group could lead to novel intramolecular cyclizations or rearrangements under specific conditions.
Future research could explore its behavior under photocatalytic or electrocatalytic conditions, which can access unique reactive intermediates not achievable through traditional thermal methods. For example, palladium-catalyzed aminocarbonylation reactions on related heterocyclic systems have been shown to produce not only amides but also ketoamides, depending on the reaction conditions and substrate. mdpi.com Investigating such advanced catalytic transformations with this compound could unlock new synthetic pathways and provide access to novel molecular structures that are otherwise difficult to synthesize.
Development of Sensing Probes and Supramolecular Assemblies
The design of chemical sensors for detecting specific ions or molecules is a critical area of analytical chemistry. The this compound structure possesses inherent features that make it a candidate for development into a sensing probe. The pyridine nitrogen and the aldehyde oxygen can act in concert to chelate (bind) to metal ions.
The formation of such a complex would alter the electronic structure of the molecule's conjugated system, potentially leading to a change in its fluorescence or color. This "turn-on" or "turn-off" response upon binding can be used for the sensitive and selective detection of analytes. mdpi.comnih.gov For instance, fluorescent probes for aldehydes have been developed where imine formation with the target aldehyde leads to a significant increase in fluorescence quantum yield. mdpi.comnih.govrsc.org Similarly, ruthenium(II) bipyridyl complexes have been designed as "on-off-on" luminescent probes for detecting copper ions and L-Histidine. nih.gov By modifying the this compound scaffold, researchers could design highly selective probes for environmental monitoring or biological imaging.
Interdisciplinary Research Integrating this compound Chemistry
The full potential of this compound is most likely to be realized through interdisciplinary collaboration.
Medicinal & Synthetic Chemistry: Synthetic chemists can develop efficient and green routes to the molecule and its derivatives, while medicinal chemists can design and test these new compounds for therapeutic activity. nih.govnih.gov
Material Science & Coordination Chemistry: Material scientists can work with coordination chemists to incorporate the molecule into novel polymers, MOFs, or catalytic systems with unique physical and chemical properties.
Analytical & Biological Chemistry: Analytical chemists can develop it into sensitive probes, which can then be used by biochemists and cell biologists to study the role of specific analytes, like metal ions or endogenous aldehydes, in living systems. nih.govrsc.org
Such collaborative efforts will be essential to translate the fundamental chemical properties of this versatile building block into practical applications across a wide spectrum of scientific fields.
Interactive Data Table: Potential Applications of this compound
| Potential Application Area | Key Structural Feature(s) | Research Direction/Goal | Relevant Fields |
| Medicinal Chemistry | Privileged Pyridine Scaffold | Design of new drug candidates for various diseases. nih.govresearchgate.netrsc.org | Pharmacology, Drug Discovery |
| Material Science | Pyridine N-ligating atom, Aldehyde group | Creation of novel polymers, MOFs, and catalysts. | Polymer Chemistry, Inorganic Chemistry |
| Green Chemistry | Entire Molecule | Development of eco-friendly, one-pot, and catalytic syntheses. researchgate.netnih.gov | Organic Synthesis, Process Chemistry |
| Chemical Sensing | Pyridine-Aldehyde Chelating Unit | Design of fluorescent or colorimetric probes for ion detection. nih.govnih.gov | Analytical Chemistry, Environmental Science |
| Supramolecular Chemistry | Planar Aromatic System, H-bond acceptors | Construction of complex, self-assembled molecular architectures. | Nanoscience, Physical Organic Chemistry |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2-Chlorophenyl)picolinaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or condensation of 2-chlorophenyl precursors with picolinaldehyde derivatives. Key steps involve controlling temperature (e.g., 60–80°C for nucleophilic substitution) and using catalysts like Pd for cross-coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Optimization requires monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
- FT-IR to verify aldehyde (C=O stretch ~1700 cm⁻¹) and C-Cl (750 cm⁻¹) functional groups.
- Mass spectrometry (ESI or EI) for molecular ion confirmation (expected m/z ~231.6) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation.
- Dispose of waste via certified hazardous waste contractors to comply with environmental regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify electrophilic sites (e.g., aldehyde carbon).
- Compare HOMO/LUMO energies with nucleophiles (e.g., amines) to predict reaction feasibility.
- Validate predictions experimentally using kinetic studies (UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Variability often arises from differences in solvent (DMSO vs. aqueous buffer) or incubation times.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors. Use HPLC-MS to confirm derivative stability under assay conditions .
Q. How can this compound be utilized as a ligand in catalytic systems?
- Methodological Answer :
- Test coordination with transition metals (e.g., Pd, Cu) via UV-Vis titration to confirm complex formation.
- Evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) under varied conditions (aqueous/organic solvents, 50–100°C). Monitor turnover frequency (TOF) using GC-MS .
Q. What experimental approaches elucidate degradation pathways of this compound under oxidative stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
